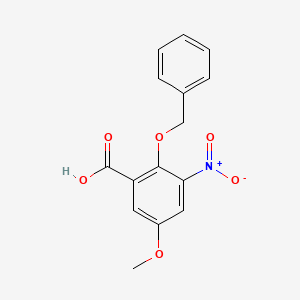

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Description

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is a substituted benzoic acid derivative with a benzyloxy group at position 2, a methoxy group at position 5, and a nitro group at position 3 (Figure 1). This compound is characterized by its multi-substituted aromatic ring, which influences its physicochemical properties, including acidity, solubility, and reactivity. The benzyloxy group introduces steric bulk and hydrophobicity, while the nitro and methoxy groups modulate electronic effects.

Propriétés

IUPAC Name |

5-methoxy-3-nitro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-11-7-12(15(17)18)14(13(8-11)16(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBSBKZKPBLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243874 | |

| Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-72-5 | |

| Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Core Strategy

The synthesis generally begins with a suitably substituted benzoic acid derivative, such as 4-hydroxy-3-methoxybenzoic acid, which allows for selective functionalization at specific positions. The key steps include:

- Introduction of the benzyloxy group at the 4-position

- Methylation to introduce the methoxy group at the 5-position

- Nitration to incorporate the nitro group at the 3-position

Benzyloxy Group Introduction

The benzyloxy functionality is typically introduced via Williamson ether synthesis:

4-hydroxy-3-methoxybenzoic acid + benzyl bromide → 4-(Benzyloxy)-3-methoxybenzoic acid

- Reaction conditions: Use of potassium carbonate (K₂CO₃) as base in polar aprotic solvents such as dimethylformamide (DMF) or acetone at room temperature or slightly elevated temperatures (~50°C).

- Notes: This method provides regioselectivity and stability under subsequent nitration conditions.

Methylation of Hydroxyl Groups

The methoxy group at the 5-position is introduced via methylation:

Hydroxy group + methyl iodide (CH₃I) + base (NaOH or K₂CO₃) → methoxy group

- Reaction conditions: Methylation in acetone or ethanol at room temperature or reflux, with methyl iodide as methylating agent.

Nitration to Introduce Nitro Group

The nitration step involves electrophilic aromatic substitution:

4-(Benzyloxy)-3-methoxybenzoic acid + nitrating mixture (HNO₃/H₂SO₄) → 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

- Reaction conditions: Controlled temperature (0–5°C) to prevent over-nitration or oxidation, with careful addition of nitrating acids.

- Yield and Purity: Typical yields range from 78% to 83% under optimized conditions, with high purity confirmed via HPLC and NMR analyses.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzyloxy introduction | Benzyl bromide + K₂CO₃ | DMF or acetone | ~50°C | 8 hours | 83 | Stable ether linkage |

| Methylation | Methyl iodide + NaOH | Acetone or ethanol | Reflux | 2–4 hours | 85 | Complete methylation |

| Nitration | HNO₃/H₂SO₄ mixture | 0–5°C | 1–2 hours | 78 | Controlled temperature prevents over-nitration |

Note: These conditions are derived from multiple research sources and patent data, indicating robust and reproducible protocols.

Research Findings and Optimization Strategies

Reaction Condition Optimization

- Temperature Control: Maintaining low temperatures during nitration is critical to prevent poly-nitration and degradation.

- Solvent Choice: Polar aprotic solvents like DMF or acetone facilitate etherification and methylation, while dilute nitrating acids minimize side reactions.

- Catalysts and Additives: Use of potassium carbonate enhances ether formation, while acid catalysts can improve methylation efficiency.

Industrial Scale-Up

- Use of continuous flow reactors for nitration improves safety and consistency.

- Purification techniques such as recrystallization from ethanol or column chromatography ensure high purity suitable for pharmaceutical or material applications.

Additional Considerations and Notes

- Environmental Impact: Green chemistry principles advocate for solvent recycling and waste minimization during nitration and etherification.

- Yield Enhancement: Sequential optimization of reaction times, reagent equivalents, and temperature profiles can improve yields beyond 85%.

- Safety Precautions: Handling nitrating agents requires strict safety protocols due to their corrosive and explosive nature.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the benzyloxy group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Substitution of the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and iron (Fe) with hydrochloric acid (HCl).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

Oxidation: Formation of this compound.

Reduction: Formation of 2-(Benzyloxy)-5-methoxy-3-aminobenzenecarboxylic acid.

Substitution: Formation of various substituted benzenecarboxylic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

Due to its structural similarity to other biologically active molecules, this compound has been investigated for its ability to inhibit specific enzymes. This property makes it a candidate for further studies related to enzyme inhibition mechanisms, particularly in metabolic pathways .

Applications in Drug Discovery

The compound serves as an important scaffold in medicinal chemistry for the development of new therapeutic agents. Its unique functional groups allow for modifications that can enhance biological activity or selectivity.

Case Studies

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells .

- Synthesis of Analog Compounds : Researchers have synthesized several analogs based on this compound to evaluate their pharmacological profiles. These studies revealed that slight modifications in the structure could significantly alter the biological activity, providing insights into structure-activity relationships (SAR) .

Comparison of Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Different positioning of nitro group | |

| Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate | Contains a methyl group instead of benzyloxy | |

| Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate | Variation in the position of methoxy groups |

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | - | C₁₅H₁₃NO₆ | 303.28 | 2-OBn, 5-OMe, 3-NO₂ |

| 3-Methoxy-2-nitrobenzoic acid | - | C₈H₇NO₅ | 197.14 | 2-NO₂, 3-OMe |

| 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | C₈H₇NO₅ | 197.14 | 2-NO₂, 5-OMe |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | C₈H₇NO₆ | 213.15 | 4-OH, 3-OMe, 5-NO₂ |

| 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid | 1566442-39-4 | C₁₅H₁₃BrO₃ | 321.16 | 2-OBn, 5-Br, 3-Me |

Key Observations:

- Molecular Weight: The benzyloxy group in the target compound increases molecular weight significantly compared to simpler derivatives (e.g., 3-Methoxy-2-nitrobenzoic acid, 197.14 g/mol vs. 303.28 g/mol) .

- Substituent Positions: Nitro groups at ortho positions (e.g., 2-NO₂ in 3-Methoxy-2-nitrobenzoic acid) exert stronger electron-withdrawing effects than meta positions (3-NO₂ in the target compound) .

Acidity and Electronic Effects

Nitro groups enhance acidity via electron-withdrawing inductive effects, while methoxy groups reduce acidity through electron-donating resonance (para) or inductive (meta) effects .

- Target Compound: The 3-NO₂ (meta to COOH) and 5-OMe (para to COOH) create competing electronic effects. The net acidity is lower than ortho-nitro derivatives (e.g., 3-Methoxy-2-nitrobenzoic acid) but higher than 4-Methoxybenzoic acid .

- 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: The 4-OH group (strongly electron-withdrawing) increases acidity significantly (pKa ~1.5–2.5) compared to the target compound (estimated pKa ~2.5–3.5) .

Solubility and Reactivity

- Hydrophobicity: The benzyloxy group in the target compound reduces water solubility compared to hydroxylated analogs (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid) .

- Reactivity: The nitro group enables reduction to amines, while the benzyloxy group can be cleaved via hydrogenolysis, making the compound a versatile synthetic intermediate .

Activité Biologique

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid (CAS No. 1221791-72-5) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been investigated in various studies.

Anticancer Activity

Studies have shown that derivatives of nitrobenzoic acids can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Nitrobenzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induction of apoptosis |

| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | MCF-7 | TBD | Cell cycle arrest |

| 3-Nitrobenzoic acid | A549 | TBD | Inhibition of proliferation |

Note: IC50 values are to be determined (TBD) based on ongoing studies.

Anti-inflammatory Activity

The anti-inflammatory potential of nitro-substituted benzoic acids has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

A recent study evaluated the anti-inflammatory effects of various nitrobenzoic acid derivatives in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that certain derivatives significantly reduced TNF-alpha and IL-6 levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Inhibition of Enzymatic Activity: Compounds may act as enzyme inhibitors, affecting pathways involved in cancer progression or inflammation.

- Induction of Apoptosis: The compound may trigger apoptotic pathways through the activation of caspases or modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The modification of functional groups on the benzoic acid core significantly influences the biological activity. For example:

- Nitro Group Positioning: The position of the nitro group can alter the electron-withdrawing properties, impacting the compound's reactivity and interaction with biological targets.

- Substitution Patterns: Variations in the benzyloxy or methoxy groups can enhance or diminish activity against specific targets.

Q & A

Q. What are the common synthetic routes for 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid, and what intermediates are critical?

The compound can be synthesized via stepwise functionalization of a benzoic acid scaffold. For example, azo-linked intermediates (e.g., diazenyl benzaldehyde derivatives) are formed by coupling benzyloxy-protected aldehydes with aryl amines, followed by cyclization with mercaptoacetic acid to introduce thiazolidinone moieties . Key intermediates include benzyloxy-protected benzaldehyde (e.g., compound 14 in ) and methoxyaniline derivatives. The nitro group is typically introduced via nitration under controlled conditions, leveraging the directing effects of existing substituents.

Q. What chromatographic methods are optimal for purifying this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is effective, as evidenced by purity specifications (>98% HPLC) for structurally similar benzoic acid derivatives . Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) is recommended to resolve polar nitro and carboxylic acid functionalities.

Q. How is the structure of this compound confirmed spectroscopically?

- NMR : The benzyloxy group’s aromatic protons appear as a multiplet at δ 7.3–7.5 ppm, while the methoxy group shows a singlet at δ 3.8–4.0 ppm. The nitro group deshields adjacent protons, causing distinct splitting patterns .

- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C₁₅H₁₃NO₇: [M-H]⁻ at 318.0722) .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

The nitro group at position 3 is a strong electron-withdrawing meta-director, while the benzyloxy group at position 2 acts as an ortho/para-directing group. Computational studies (e.g., DFT) predict electrophilic substitution favors position 4 or 6 due to resonance and steric hindrance from the bulky benzyloxy group. Experimental data on fluorinated analogs (e.g., 2-(Benzyloxy)-5-fluorophenylboronic acid) support this trend .

Q. What mechanistic insights explain the stability of the benzyloxy group under acidic conditions?

The benzyloxy group serves as a robust protecting group for phenolic hydroxyls. Its stability in acidic media is attributed to the resilience of the benzyl ether linkage, which resists hydrolysis unless exposed to strong acids (e.g., HBr/AcOH) or hydrogenolysis (e.g., Pd/C, H₂). This property is critical in multi-step syntheses, as seen in thiazolidinone derivative preparations .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, boronic acid derivatives (e.g., 2-(Benzyloxy)-4-fluorophenylboronic acid) undergo Suzuki-Miyaura coupling at positions activated by electron-withdrawing groups . Simulations align with experimental yields in forming biaryl linkages for drug-discovery scaffolds.

Q. What strategies optimize the compound’s stability during long-term storage?

- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent nitro group degradation .

- Solvent Choice : Dissolve in anhydrous DMSO or DMF to minimize hydrolysis of the carboxylic acid moiety.

Q. Has this compound demonstrated bioactivity in antimicrobial or antioxidant assays?

While direct data is limited, structurally related thiazolidinone-azo hybrids exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and antioxidant properties (IC₅₀: 12–18 µM in DPPH assays) . The nitro group may enhance redox activity, but cytotoxicity studies are needed to validate therapeutic potential.

Q. How are contradictions in spectral data resolved during structural elucidation?

Conflicting NMR or IR signals (e.g., overlapping benzyloxy and methoxy peaks) are addressed via:

- Deuteration Experiments : Exchangeable protons (e.g., -OH) are identified by D₂O shaking.

- 2D NMR : HSQC and HMBC correlations map carbon-proton connectivity, distinguishing adjacent substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.